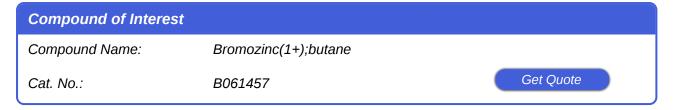


An In-depth Technical Guide to the Structure and Chemistry of Butylzinc Bromide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical name "Bromozinc(1+);butane" is not a standard convention in chemical literature. It is understood to represent butylzinc bromide (CH₃(CH₂)₃ZnBr), an organozinc halide of significant interest in organic synthesis. This document provides a comprehensive technical overview of butylzinc bromide, including its structure, synthesis, and key applications. It details experimental protocols for its preparation and subsequent use in palladium-catalyzed cross-coupling reactions. Quantitative data are summarized, and reaction mechanisms are visualized to offer a thorough resource for professionals in chemical research and development.

Core Concepts: Structure and Properties

Butylzinc bromide is a member of the heteroleptic organozinc class of compounds (RZnX), where an alkyl group and a halogen are covalently bonded to a zinc atom.[1] Unlike the more pyrophoric dialkylzinc compounds (R₂Zn), organozinc halides exhibit lower reactivity, which imparts greater functional group tolerance, a highly desirable trait in the synthesis of complex molecules.[1][2]

1.1. Molecular Structure



While a definitive X-ray crystal structure for isolated butylzinc bromide is not readily available in the literature due to its reactive and aggregative nature, its structure can be inferred from related compounds. In the solid state, organozinc halides tend to form coordination polymers. For example, the crystal structure of ethylzinc iodide reveals a polymeric chain where each zinc atom is coordinated to a carbon atom and three bridging iodine atoms.[3]

In coordinating solvents like tetrahydrofuran (THF), in which it is commonly prepared and sold, butylzinc bromide exists in equilibrium between various species. This is known as a Schlenk equilibrium, which can lead to the formation of dibutylzinc (Bu₂Zn) and zinc bromide (ZnBr₂). The solvent molecules play a crucial role, coordinating to the zinc center to stabilize the reagent. In the presence of ligands like tetramethylethylenediamine (TMEDA), alkylzinc halides have been shown to form monomeric complexes with a distorted tetrahedral geometry around the zinc atom.[4]

1.2. Physical and Chemical Properties

Butylzinc bromide is typically handled as a solution, most commonly 0.5 M in THF.[5] It is an air and moisture-sensitive reagent, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) for its preparation and handling.

Property	Value	Citation(s)
Chemical Formula	C ₄ H ₉ BrZn	[6]
Molecular Weight	202.41 g/mol	[6]
Appearance	Typically a solution in THF	[5]
Common Concentration	0.5 M in THF	[5]
Density (0.5 M in THF)	~0.958 g/mL at 25 °C	[6]
Storage Temperature	2-8°C	[6]
Solubility	Soluble in polar aprotic solvents (THF, DMAc)	[7][8]
Reactivity	Reacts with water and protic solvents	[6]



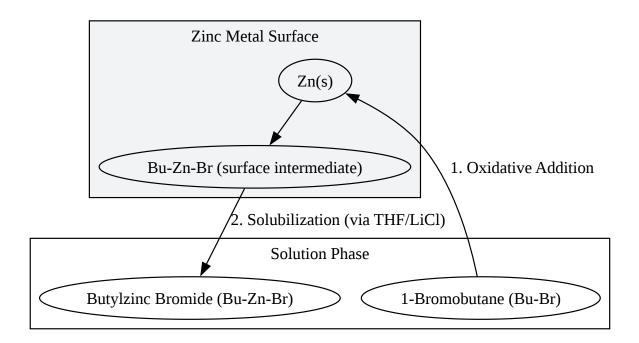
Synthesis of Butylzinc Bromide

The most direct method for preparing butylzinc bromide is the oxidative insertion of metallic zinc into the carbon-bromine bond of 1-bromobutane. The reactivity of zinc metal is critical, and various activation methods are employed to ensure a clean and efficient reaction.

2.1. Mechanism of Formation

The formation of the organozinc reagent from zinc metal and an alkyl halide is understood to be a two-step process occurring on the surface of the zinc metal.[9]

- Oxidative Addition: The alkyl halide reacts with the zinc surface to form a surface-bound organozinc intermediate (R-Zn-X).
- Solubilization: Coordinating solvents or salt additives (like LiCl) assist in solvating this
 intermediate, bringing the organozinc reagent into the solution phase.



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2.2. Experimental Protocol: Iodine-Activated Synthesis

Foundational & Exploratory





This protocol is adapted from a general procedure for the efficient preparation of alkylzinc reagents from unactivated alkyl bromides.[2][7] This method is valued for its simplicity and use of readily available materials.

Materials:

- Zinc dust (<10 micron, ~1.5 equivalents)
- Iodine (I2, ~0.05 equivalents)
- 1-Bromobutane (1.0 equivalent)
- Anhydrous N,N-dimethylacetamide (DMAc)
- Anhydrous Tetrahydrofuran (THF) for dilution/subsequent reactions
- Schlenk flask and standard inert atmosphere glassware

Procedure:

- Apparatus Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar and condenser is assembled and purged with dry argon or nitrogen.
- Zinc Activation: Zinc dust is added to the flask. A crystal of iodine is added, and the mixture is
 gently heated under vacuum to sublime the iodine, which cleans and activates the zinc
 surface. The flask is then cooled and backfilled with an inert atmosphere.
- Reagent Addition: Anhydrous DMAc is added to the activated zinc dust via cannula or syringe. The 1-bromobutane is then added dropwise to the stirred suspension.
- Reaction: The reaction mixture is heated to approximately 80 °C. The formation of the
 organozinc reagent is typically complete within 1-3 hours. The progress can be monitored by
 quenching aliquots and analyzing for the disappearance of the starting bromide via Gas
 Chromatography (GC).
- Use: The resulting solution of butylzinc bromide in DMAc is cooled to room temperature and
 is typically used directly in subsequent reactions. Its concentration can be determined via
 titration or quantitative NMR analysis of a hydrolyzed aliquot.[10]



Applications in Organic Synthesis: The Negishi Cross-Coupling

Butylzinc bromide is a premier reagent for forming carbon-carbon bonds, most notably via the Nobel Prize-winning Negishi cross-coupling reaction.[6] This reaction couples the organozinc reagent with an organic halide (or triflate) in the presence of a palladium or nickel catalyst.[6] [11]

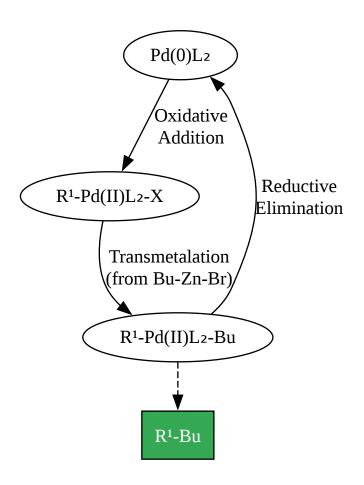
3.1. Catalytic Cycle of the Negishi Coupling

The mechanism proceeds through a catalytic cycle involving a Palladium(0) species.

- Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X), forming a Pd(II) complex.
- Transmetalation: The butyl group is transferred from the zinc reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The zinc halide salt is formed as a byproduct.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-Bu) and regenerating the active Pd(0) catalyst.







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3.2. Experimental Protocol: Negishi Coupling of Butylzinc Bromide with an Aryl Bromide

This protocol is a representative procedure based on established methods for palladium-catalyzed cross-coupling reactions.[12]

Materials:

- Solution of butylzinc bromide (prepared as above, 1.2 equivalents)
- Aryl bromide (e.g., 4-bromotoluene, 1.0 equivalent)



- Palladium(II) acetate (Pd(OAc)₂, 0.01 equivalents)
- CPhos ligand (1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene, 0.015 equivalents)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, Pd(OAc)₂
 and the CPhos ligand are dissolved in anhydrous THF. The mixture is stirred at room
 temperature for 15-20 minutes to form the active catalyst complex.
- Reagent Addition: The aryl bromide is added to the catalyst solution.
- Coupling Reaction: The solution of butylzinc bromide is added dropwise to the reaction mixture at room temperature.
- Reaction Monitoring: The reaction is stirred at ambient temperature and monitored by TLC or GC for the consumption of the aryl bromide. Reactions are often complete within a few hours.
- Workup and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure alkylated arene.



Reactant 1 (Aryl Halide)	Reactant 2 (Organozin c)	Catalyst System	Product	Yield (%)	Citation(s)
4- Bromobenzo nitrile	n-Octylzinc Bromide	Cl2Ni(PPh3)2	4- Octylbenzonit rile	96%	[7]
4- Chlorobenzo nitrile	Cyclohexylm ethylzinc Bromide	Cl2Ni(PPh3)2	4- (Cyclohexylm ethyl)benzoni trile	94%	[7]
4- Bromoacetop henone	Isopropylzinc Bromide	Pd(OAc) ₂ / CPhos	4- Isopropyacet ophenone	94%	[12]
2- Bromopyridin e	Cyclopentylzi nc Bromide	Pd(OAc) ₂ / CPhos	2- Cyclopentylp yridine	91%	[12]

Note: The table shows yields for representative Negishi couplings. While not all examples use butylzinc bromide specifically, they demonstrate the high efficiency of the reaction with analogous primary and secondary alkylzinc halides.

Conclusion

While the nomenclature "**Bromozinc(1+);butane**" is unconventional, it points to the chemically significant reagent butylzinc bromide. This organozinc halide is a versatile and valuable tool in modern organic synthesis, offering a favorable balance of reactivity and functional group tolerance. Its straightforward preparation and high efficiency in cornerstone reactions like the Negishi cross-coupling make it an indispensable reagent for drug development professionals and researchers aiming to construct complex molecular architectures through reliable C(sp³)-C(sp²) bond formation. The detailed protocols and mechanistic insights provided herein serve as a practical guide for the successful application of this important synthetic building block.



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